(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.249. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity
A notable application of compounds related to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is their use as catalysts. Specifically, a triazolylmethanol ligand, which is structurally similar, was synthesized and found to effectively catalyze the Huisgen 1,3-dipolar cycloaddition. This catalyst demonstrated low loadings and short reaction times at room temperature, proving efficient for such reactions (Ozcubukcu et al., 2009).
Synthesis of Peptide Derivatives
Another application is in the synthesis of peptidotriazoles on solid phases. This involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, a method that integrates 1,2,3-triazoles into peptide backbones or side chains. The process is compatible with solid-phase peptide synthesis, demonstrating the compound's utility in creating diverse peptide derivatives (Tornøe et al., 2002).
Synthesis of Variously Substituted Derivatives
In another study, Michael addition followed by intramolecular nucleophilic substitution was employed to synthesize cyclobutene-annelated pyrimidinones. This method highlights the utility of similar compounds in creating various substituted derivatives through complex chemical reactions (Dalai et al., 2006).
Antibacterial and Anticonvulsant Evaluation
The synthesis of novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and their evaluation for antibacterial, antifungal, and anticonvulsant activities is another research application. These compounds showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Certain derivatives exhibited excellent anticonvulsant activity, demonstrating the potential pharmaceutical applications of related compounds (Rajasekaran et al., 2006).
Drug Discovery and Preclinical Profiling
In the realm of drug discovery, these compounds have been utilized in the synthesis of novel P2X7 antagonists. A specific study described the development of a dipolar cycloaddition reaction to access triazolopyridines, leading to the discovery and preclinical profiling of a clinical candidate for treating mood disorders (Chrovian et al., 2018).
Mechanism of Action
Target of Action
Azetidines and triazoles are known to interact with various biological targets. For instance, azetidines are often used in drug design due to their ability to mimic the bioactive conformation of peptides . Triazoles, on the other hand, are known to have diverse biological activities and can act on a variety of targets, including enzymes and receptors .
Mode of Action
The mode of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone
would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways This compound
might affect. Given the biological activities of azetidines and triazoles, it could potentially impact a wide range of pathways .
Pharmacokinetics
The ADME properties of This compound
would depend on various factors, including its chemical structure and the characteristics of the biological system it’s administered to. Generally, factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the type of cells it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJJXDWMJWNDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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